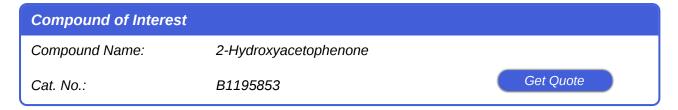


A Technical Guide to the Solubility of 2-Hydroxyacetophenone in Common Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **2-Hydroxyacetophenone** (o-hydroxyacetophenone), a key intermediate in the synthesis of pharmaceuticals and a notable flavoring agent. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Profile

The solubility of **2-Hydroxyacetophenone** has been reported in various organic solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Quantitative Solubility Data



Solvent	Solubility	Temperature (°C)	Method	Source
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	Not Specified	Not Specified	[1]
Dimethylformami de (DMF)	~16 mg/mL	Not Specified	Not Specified	[1]
Ethanol	~11 mg/mL	Not Specified	Not Specified	[1]
Water	0.2 g/L (200 mg/L)	20	Not Specified	[2]

Note on Ethanol Solubility: There are conflicting reports regarding the solubility of **2- Hydroxyacetophenone** in ethanol. While one source provides a quantitative value of approximately 11 mg/mL[1], another indicates that it is "miscible"[3], which implies solubility in all proportions. As **2-Hydroxyacetophenone** is a liquid at room temperature (melting point: 4-6 °C)[3], miscibility is a possibility. The 11 mg/mL figure may refer to a specific concentration for stock solution preparation rather than the saturation limit. Researchers should determine the solubility for their specific application and conditions.

Oualitative Solubility Data

Solvent	Solubility Description	Source
Fat	Soluble	[3]
Ether	Soluble	[4]
Chloroform	Soluble	[4]
Acetone Generally Soluble		[5]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The gravimetric method is a widely accepted and reliable technique for measuring



the solubility of a solid or liquid solute in a solvent. The following protocol is adapted from methodologies used for similar phenolic compounds[6].

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of **2-Hydroxyacetophenone** in a selected organic solvent at a specific temperature.

Apparatus and Materials:

- **2-Hydroxyacetophenone** (high purity)
- Selected organic solvent (analytical grade)
- Isothermal shaker or magnetic stirrer with a hot plate
- Precision analytical balance (±0.1 mg)
- Thermostatic water bath or other temperature control system
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE)
- Pipettes and syringes
- Drying oven or vacuum oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of 2-Hydroxyacetophenone to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.



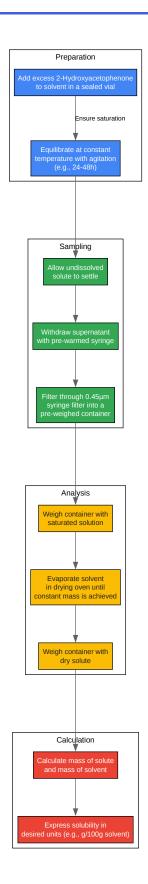
- Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent precipitation upon cooling.
 - Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). This step removes any remaining solid microparticles.
- Gravimetric Analysis:
 - Weigh the container with the filtered saturated solution to determine the total mass of the solution.
 - Place the container in a drying oven set to a temperature that will evaporate the solvent without degrading the 2-Hydroxyacetophenone (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.
 - Continue drying until a constant mass of the remaining solute (2-Hydroxyacetophenone)
 is achieved.
 - Weigh the container with the dry solute.
- Calculation of Solubility:
 - The mass of the solvent is calculated by subtracting the mass of the dry solute from the total mass of the solution.
 - Solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.



Mandatory Visualizations Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of **2-Hydroxyacetophenone**.





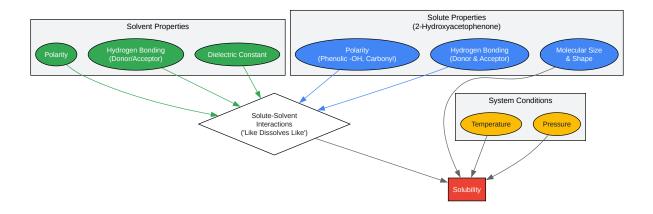
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Caption: Workflow for Gravimetric Solubility Determination.



Logical Relationship of Solubility Factors

The solubility of a compound is governed by a set of interrelated physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.



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Caption: Key Factors Influencing Solubility.

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